molecular formula C11H19N3O2 B14632109 N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N'-methylurea CAS No. 55808-05-4

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N'-methylurea

Katalognummer: B14632109
CAS-Nummer: 55808-05-4
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: VRZGFCOZEAZKDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea is a synthetic organic compound characterized by the presence of an oxazole ring substituted with a tert-butyl group at the 5-position, and a urea moiety substituted with ethyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with ethyl isocyanate and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, and may require the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea is unique due to its specific substitution pattern on the oxazole ring and the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

55808-05-4

Molekularformel

C11H19N3O2

Molekulargewicht

225.29 g/mol

IUPAC-Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethyl-3-methylurea

InChI

InChI=1S/C11H19N3O2/c1-6-14(10(15)12-5)9-7-8(16-13-9)11(2,3)4/h7H,6H2,1-5H3,(H,12,15)

InChI-Schlüssel

VRZGFCOZEAZKDI-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=NOC(=C1)C(C)(C)C)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.